5-(3-Methyl-1-triazeno)imidazole-4-carboxamide
Overview
Description
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is a monocarboxylic acid amide that is dacarbazine in which one of the methyl groups is replaced by a hydrogen. It is the active metabolite of dacarbazine, and is also produced by spontaneous hydrolysis of temozolomide in the body . It has a role as an alkylating agent and an antineoplastic agent .
Synthesis Analysis
The synthesis of MTIC involves metabolic N-demethylation of the drug 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) . The mechanisms of resistance to MTIC were studied in three human cell lines with differing amounts of the repair enzyme O6-alkylguanine-DNA alkyltransferase (O6AT) .Molecular Structure Analysis
The molecular formula of MTIC is C5H8N6O . The IUPAC name is 4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide . The InChI is InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) .Chemical Reactions Analysis
MTIC produced DNA single strand breaks over the range of one log of cell kill . It is also a pharmacologically active hydrolysis product of temozolomide .Physical And Chemical Properties Analysis
The molecular weight of MTIC is 168.16 g/mol . It is slightly soluble in water, DMSO, and ethanol/n .Scientific Research Applications
DNA Alkylating Agent
MTIC is a DNA alkylating agent . It introduces alkyl radicals into biologically active molecules, preventing their proper functioning . This property makes it useful in research related to DNA damage and repair .
Antineoplastic Agent
MTIC has been identified as an antineoplastic agent . It inhibits or prevents the proliferation of neoplasms, making it valuable in cancer research .
Metabolite of Dacarbazine
MTIC is an active metabolite of dacarbazine (DTIC), a drug used in the treatment of malignant melanoma . Studies on MTIC can help improve our understanding of how dacarbazine works and how its effectiveness can be enhanced.
Degradation Product of Temozolomide
MTIC is also produced by spontaneous hydrolysis of temozolomide in the body . Research on MTIC can provide insights into the metabolic pathways of temozolomide, a drug used in the treatment of certain types of brain tumors.
Study of Resistance Mechanisms
Research has been conducted to study the mechanisms of resistance to MTIC in different human cell lines . Understanding these mechanisms can help in the development of more effective cancer treatments.
Molecular Imaging and Theranostics
MTIC is used in the field of molecular imaging and theranostics . It helps integrate the latest developments in genomics and phenotypic characterization of disease with advanced molecular imaging and nuclear medicine .
Implementation Science
MTIC is integrated into implementation science as an essential research field of evidence-based healthcare innovation . It focuses on the challenges and dilemmas inherent in the process of implementing healthcare innovations .
Cytotoxicity Studies
MTIC has been used in cytotoxicity studies . It’s known to rapidly degenerate DNA in cells, causing a decrease in specific activity and causing repair synthesis, but inhibiting semi-conservative replication .
Mechanism of Action
Target of Action
MTIC primarily targets DNA, specifically the N-7 sites of guanine . The compound’s action is particularly significant in cells with differing amounts of the repair enzyme O6-alkylguanine-DNA alkyltransferase (O6AT) .
Mode of Action
MTIC is a DNA alkylating agent . Its mechanism of action involves metabolic N-demethylation to give the cytotoxic monomethyl triazene, which can methylate N-7 sites of guanine in DNA . This methylation disrupts the normal function of DNA, leading to cell death.
Biochemical Pathways
MTIC’s action affects the DNA repair pathway. Specifically, it interacts with the O6AT enzyme, which is responsible for removing alkyl lesions in DNA . The ability to repair O6 methyl-guanine is directly related to resistance to MTIC .
Pharmacokinetics
The pharmacokinetics of MTIC were studied in patients who received temozolomide (TMZ), a drug that metabolizes into MTIC. Peak plasma concentrations of MTIC were observed approximately 1 hour after an oral dose of TMZ . The appearance and disappearance of the reactive metabolite paralleled the appearance and disappearance of TMZ in plasma .
Result of Action
MTIC’s action results in DNA single-strand breaks over the range of one log of cell kill . MTIC is cytotoxic to L-cells and decreases thymidine and uridine uptake . It is also cytotoxic to TLX5 murine lymphoma cells in a concentration-dependent manner .
Action Environment
The action of MTIC can be influenced by environmental factors. For instance, due to poor stability under physiological conditions, determination of MTIC required rapid specimen processing, precipitation of plasma proteins with methanol, and storage of the methanolic supernatant at -70 degrees Celsius .
Future Directions
properties
IUPAC Name |
4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPAIHFZZKRGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=NNC1=C(NC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955666 | |
Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide | |
CAS RN |
3413-72-7 | |
Record name | 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3413-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MTIC | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MTIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYY6H17XIV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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